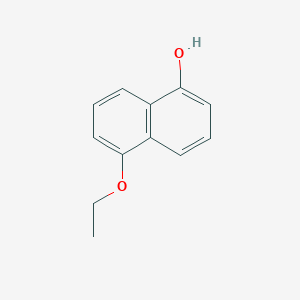

5-Ethoxynaphthalen-1-ol

Description

Properties

IUPAC Name |

5-ethoxynaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-14-12-8-4-5-9-10(12)6-3-7-11(9)13/h3-8,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXOVMFSDVWIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625182 | |

| Record name | 5-Ethoxynaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119196-78-0 | |

| Record name | 5-Ethoxynaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation and Reaction Conditions

The substrate, 1-ethoxynaphthalene, is incubated with E. coli (pCYP110E1-Red) in a bioconversion mixture. The reaction proceeds at ambient temperature under aerobic conditions, with the P450 enzyme catalyzing the insertion of a hydroxyl group at the C-5 position of the naphthalene ring. After 48 hours, the crude ethyl acetate extract is subjected to silica gel column chromatography (hexane:ethyl acetate = 6:1) to isolate the product.

Isolation and Purification

Following chromatography, this compound is obtained in 4.0% yield (1.5 mg from a 200 mL reaction mixture). The low yield underscores the need for process optimization, though the method’s regioselectivity remains advantageous. Key purification steps include:

Structural Characterization

The identity of this compound is confirmed through high-resolution mass spectrometry (HRAPCI-MS) and nuclear magnetic resonance (NMR) spectroscopy:

-

HRAPCI-MS : Molecular formula C₁₂H₁₂O₂ (observed m/z = 187.0764 [M-H]⁻).

-

¹H-NMR : Characteristic signals at δ 6.83 (H-2), δ 7.37 (H-3), and δ 7.89 (H-8), with long-range couplings confirming the hydroxyl group’s position at C-1 and the ethoxy group at C-5.

Alternative Synthetic Approaches

While biocatalysis offers precision, traditional chemical methods remain relevant for large-scale synthesis. Two alternative routes are theorized based on analogous naphthol derivatization strategies.

Chemical Etherification of Naphthols

Direct etherification of 1-naphthol with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) could yield this compound. However, this method risks over-alkylation and requires stringent temperature control to favor mono-etherification.

Friedel-Crafts Alkylation

Electrophilic substitution using ethanol and a Lewis acid catalyst (e.g., AlCl₃) might introduce the ethoxy group. However, regioselectivity challenges and competing side reactions (e.g., polyalkylation) limit its practicality.

Comparative Analysis of Synthesis Methods

The table below contrasts the biocatalytic method with theoretical chemical approaches:

Data Tables and Research Findings

Chemical Reactions Analysis

Types of Reactions

5-Ethoxynaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of naphthoquinones.

Reduction: Formation of dihydro-5-ethoxynaphthalen-1-ol.

Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

5-Ethoxynaphthalen-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethoxynaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ethoxy group can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Ethoxynaphthalen-1-ol with structurally related naphthalen-1-ol derivatives, focusing on substituent effects, molecular properties, and research findings.

3-Methoxynaphthalen-1-ol (CAS 57404-85-0)

- Structure : Methoxy (-OCH₃) at the 3-position and hydroxyl (-OH) at the 1-position.

- Key Differences :

- Substituent Position : The methoxy group at the 3-position (meta to hydroxyl) may alter electronic effects compared to this compound’s para-substituted ethoxy group.

- Polarity : Methoxy is less bulky but similarly electron-donating as ethoxy. However, ethoxy’s longer alkyl chain may increase lipophilicity.

- Data Limitations: No explicit physicochemical data (e.g., LogP, PSA) is provided, but molecular weight can be inferred as 174.19 g/mol (C₁₁H₁₀O₂) .

1-(5-Hydroxynaphthalen-1-yl)ethanone (CAS 22301-08-2)

- Structure : Acetyl (-COCH₃) at the 1-position and hydroxyl (-OH) at the 5-position.

- Key Differences :

- Functional Groups : The acetyl group introduces electron-withdrawing effects, contrasting with this compound’s electron-donating ethoxy.

- Physicochemical Properties :

- Molecular Weight : 186.21 g/mol (C₁₂H₁₀O₂) vs. ~188.22 g/mol (estimated for this compound, C₁₂H₁₂O₂).

- LogP : 2.75 (indicating moderate lipophilicity), likely lower than this compound due to ethoxy’s hydrophobic chain .

- PSA : 37.30 Ų (vs. ~33.4 Ų for this compound), reflecting higher polarity from hydroxyl and acetyl groups .

2-[5-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol (CAS 14031-45-9)

- Structure : Two hydroxyethoxy (-OCH₂CH₂OH) groups at the 1- and 5-positions.

- Key Differences :

- Polarity : Dual hydroxyethoxy groups significantly increase polarity (PSA = 58.92 Ų) compared to this compound’s single ethoxy and hydroxyl.

- LogP : 1.58 (lower than this compound’s estimated ~3.0), highlighting reduced lipophilicity due to hydrophilic substituents .

- Molecular Weight : 248.27 g/mol (C₁₄H₁₆O₄), substantially higher due to additional oxygen and ethylene glycol chains .

6-Naphthalen-1-ylhex-5-yn-1-ol (CAS 917894-58-7)

- Structure: Alkyne-containing hexanol chain at the 1-position.

- Key Differences: Lipophilicity: LogP = 3.35, higher than this compound’s estimated value, due to the nonpolar alkyne and hexanol chain. Molecular Weight: 224.30 g/mol (C₁₆H₁₆O), with a longer alkyl chain contributing to increased hydrophobicity .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Substituents |

|---|---|---|---|---|---|

| This compound (inferred) | C₁₂H₁₂O₂ | ~188.22 | ~3.0 | ~33.4 | Ethoxy (5), Hydroxyl (1) |

| 3-Methoxynaphthalen-1-ol | C₁₁H₁₀O₂ | 174.19 | N/A | N/A | Methoxy (3), Hydroxyl (1) |

| 1-(5-Hydroxynaphthalen-1-yl)ethanone | C₁₂H₁₀O₂ | 186.21 | 2.75 | 37.30 | Acetyl (1), Hydroxyl (5) |

| 2-[5-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol | C₁₄H₁₆O₄ | 248.27 | 1.58 | 58.92 | Hydroxyethoxy (1 and 5) |

| 6-Naphthalen-1-ylhex-5-yn-1-ol | C₁₆H₁₆O | 224.30 | 3.35 | 20.23 | Hex-5-yn-1-ol chain (1) |

Biological Activity

5-Ethoxynaphthalen-1-ol is an organic compound with significant potential in various biological applications, particularly in pharmacology and biochemistry. Its structure, characterized by a naphthalene ring substituted with an ethoxy group and a hydroxyl group, lends itself to diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

The compound features a hydroxyl group (-OH) at the first carbon and an ethoxy group (-OCH₂CH₃) at the fifth carbon of the naphthalene ring. This unique arrangement contributes to its solubility and reactivity, making it a candidate for various biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and ethoxy groups can form hydrogen bonds with active sites on proteins, potentially modulating enzyme activity or receptor signaling pathways. These interactions may lead to various physiological effects, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial effects against certain bacterial strains.

Antioxidant Activity

Research has demonstrated that this compound possesses significant antioxidant properties. It can protect cells from oxidative damage by neutralizing free radicals. A study involving rat brain homogenates showed that derivatives of naphthalene compounds exhibited potent antioxidative activity, suggesting that this compound may similarly function in vivo .

| Compound | Antioxidant Activity (IC50) |

|---|---|

| This compound | TBD (To Be Determined) |

| Other Naphthalene Derivatives | Various values reported |

Antimicrobial Properties

The antimicrobial potential of this compound has been investigated through various assays. Its derivatives have shown effectiveness against several bacterial strains, indicating a promising avenue for further research in developing antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | TBD |

| Staphylococcus aureus | TBD |

Case Studies and Research Findings

Several studies have focused on the biological activities of naphthalene derivatives, including this compound:

- Antioxidative Effects : A study published in Biotechnology and Bioengineering demonstrated that naphthalene derivatives could significantly reduce oxidative damage in cellular models .

- Antimicrobial Activity : Research conducted on various naphthalene derivatives indicated that they possess varying degrees of antimicrobial activity, with some compounds showing effectiveness against resistant strains of bacteria.

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with specific enzymes have revealed potential mechanisms through which this compound may exert its biological effects. These studies are crucial for understanding its pharmacokinetic properties and potential therapeutic implications .

Future Directions

The potential applications of this compound extend beyond basic research into practical therapeutic uses. Future studies should focus on:

- Detailed Pharmacological Studies : Investigating the compound's efficacy in vivo to better understand its therapeutic potential.

- Structure-Activity Relationship (SAR) Studies : Exploring how modifications to its structure affect biological activity could lead to the development of more potent derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.